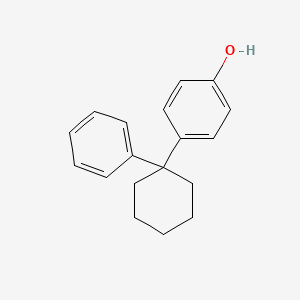

4-(1-Phenylcyclohexyl)phenol

Description

4-(1-Phenylcyclohexyl)phenol is a cyclohexyl-substituted phenol derivative characterized by a phenyl group attached to the cyclohexyl ring, which is further bonded to a phenolic hydroxyl group. These compounds are notable for their applications in materials science, pharmaceuticals, and nonlinear optics due to their π-conjugated systems and tunable electronic properties .

Properties

IUPAC Name |

4-(1-phenylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclohexyl)phenol typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylcyclohexane.

Hydroxylation: The next step involves the hydroxylation of 1-phenylcyclohexane using a suitable oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Phenylcyclohexyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Sodium dichromate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Cyclohexylphenol derivatives.

Substitution: Halogenated or nitro-substituted phenylcyclohexylphenol derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Organic Compounds : The compound is utilized as a key intermediate in synthesizing diverse organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired functionalities.

- Polymer Production : It plays a role in creating polymers that exhibit specific mechanical and thermal properties, making it valuable in material science.

Biology

- Antimicrobial Properties : Research indicates that 4-(1-Phenylcyclohexyl)phenol exhibits antimicrobial activity, which could be harnessed for developing new antimicrobial agents.

- Antioxidant Activity : The compound has shown potential antioxidant properties, suggesting its application in preventing oxidative stress-related diseases.

Medicine

- Analgesic and Anesthetic Development : There is ongoing investigation into the compound's efficacy as an analgesic and anesthetic agent. Its structural similarity to known pain-relief medications positions it as a candidate for drug development aimed at improving pain management strategies .

- Drug Design : As a phenolic compound, it is studied for its role in drug design, particularly in creating bioisosteres that can enhance the pharmacological profile of therapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of various phenolic compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests its potential use in formulating new antibiotics or antiseptics .

Case Study 2: Analgesic Properties

In preclinical trials, this compound was tested for analgesic effects in animal models. The results demonstrated a dose-dependent reduction in pain responses comparable to traditional analgesics like aspirin, indicating its viability as a pain management option .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Development of new materials |

| Polymer production | Enhanced mechanical properties | |

| Biology | Antimicrobial agents | Combatting bacterial infections |

| Antioxidants | Protection against oxidative damage | |

| Medicine | Analgesics and anesthetics | Improved pain management |

| Drug design | Enhanced pharmacological profiles |

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclohexyl)phenol involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Synthesis: Synthesized via CoFe₂O₄ nanoparticle-catalyzed reactions in ethanol, achieving >96% purity and a melting point of 278°C. Structural confirmation used FTIR, ¹H NMR, and mass spectrometry .

- Key Features: Exhibits strong UV-Vis absorption (340 nm, 406 nm) and third-order nonlinear optical properties (nonlinear refractive index: ~10⁻¹² cm²/W) .

- Applications: Potential use in photonic devices as optical limiters .

4-(trans-4-Heptylcyclohexyl)phenol (CAS 90525-37-4)

- Synthesis: Produced via alkylation of phenol with trans-4-heptylcyclohexyl halides.

- Key Features: Liquid crystalline properties due to the elongated alkyl chain, enabling applications in display technologies .

- Safety : Classified as hazardous; requires gloves (e.g., butyl rubber) and eye protection during handling .

4-Cyclohexylphenol (CAS 1131-60-8)

- Structure : Simpler cyclohexyl substitution without additional phenyl groups.

- Properties : Melting point ~120°C; used as an intermediate in polymer synthesis. Safety data indicate skin/eye irritation risks .

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

- Origin : Metabolite of phencyclidine (PCP) in rabbit liver studies.

- Properties : Demonstrates neuropharmacological activity, highlighting the biological relevance of phenylcyclohexyl motifs .

Physical and Chemical Properties

Nonlinear Optical (NLO) Properties

- 4-(4,5-Diphenylimidazolyl)phenol: Exhibits high third-order susceptibility (χ⁽³⁾ ~10⁻¹² esu) due to extended π-conjugation and low HOMO-LUMO gap (~3.1 eV). DFT calculations correlate its NLO response with charge redistribution in π-clouds .

- This compound (Predicted): Similar phenyl/cyclohexyl conjugation likely enhances hyperpolarizability, though experimental validation is needed.

Biological Activity

4-(1-Phenylcyclohexyl)phenol, often referred to in the context of its structural analogs, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is chemically related to phencyclidine (PCP) and has been investigated for its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological interactions. The presence of the cyclohexyl and phenyl groups enhances its lipophilicity, allowing it to interact effectively with various biological membranes and receptors.

Research indicates that this compound may exert its effects through several mechanisms:

- Dopaminergic Activity : Similar to PCP, this compound may influence dopaminergic pathways, which are crucial in modulating mood and behavior. Studies have shown that related compounds can affect dopamine efflux in rodent models, suggesting a potential for neuroactive properties .

- Cytochrome P450 Interaction : There is evidence that compounds in this class can inhibit cytochrome P450 enzymes. This inhibition can lead to altered metabolism of various drugs, impacting their efficacy and safety profiles .

Biological Activities

The biological activities of this compound can be classified into several categories:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, derivatives of related compounds have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies indicate that phenolic compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Neuroprotective Effects : Given its interaction with dopaminergic systems, there is potential for neuroprotective applications, particularly in neurodegenerative diseases .

Case Studies and Research Findings

A review of the literature reveals several studies focused on the pharmacological profiles of phenolic compounds similar to this compound:

Q & A

Q. What are the common synthetic routes for 4-(1-Phenylcyclohexyl)phenol, and what methodological considerations are crucial for optimizing yield?

Synthesis of phenolic derivatives like this compound often involves electrophilic aromatic substitution or Friedel-Crafts alkylation. For example, cyclohexylation of phenol using a cyclohexyl halide in the presence of Lewis acid catalysts (e.g., AlCl₃) is a plausible route. Key considerations include:

- Catalyst selection : Iron-chromium mixed oxide catalysts have been shown to enhance selectivity in similar alkylation reactions .

- Reaction conditions : Temperature control (e.g., maintaining 45–48°C during intermediate steps) and solvent polarity can influence regioselectivity and minimize side reactions .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures may improve purity .

Q. How can researchers characterize the physical and chemical properties of this compound, and what analytical techniques are most effective?

Key properties include melting point (45–48°C for analogous compounds), boiling point (~203°C), and spectral data . Effective techniques include:

Q. What are the key challenges in ensuring the purity of this compound during synthesis, and which purification techniques are most effective?

Challenges include isolating the target compound from regioisomers (e.g., ortho-substituted byproducts) and residual catalysts. Methodological solutions:

- Flash chromatography : Using silica gel with hexane/ethyl acetate gradients to separate isomers .

- Crystallization : Ethanol or methanol recrystallization can yield high-purity solids, leveraging differences in solubility between isomers .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do cytochrome P450 isoenzymes influence its pharmacokinetics?

Analogous to phencyclidine (PCP) metabolites, this compound may undergo oxidative hydroxylation via CYP3A isoforms, forming hydroxylated derivatives (e.g., 4-hydroxycyclohexyl analogs) . Key considerations:

- Interindividual variability : CYP3A polymorphisms can lead to differential metabolite profiles .

- Pharmacological activity : Hydroxylated metabolites often exhibit reduced bioactivity compared to the parent compound .

Q. How do structural modifications to the cyclohexyl or phenyl moieties of this compound affect its biological activity and selectivity in pharmacological studies?

Structure-activity relationship (SAR) studies suggest:

- Cyclohexyl substitution : Bulky substituents (e.g., trans-4-heptylcyclohexyl) enhance lipophilicity, potentially increasing blood-brain barrier permeability .

- Phenyl ring modifications : Electron-withdrawing groups (e.g., halogens) may alter electrophilic reactivity and binding affinity .

- Methodological approach : Combinatorial synthesis paired with high-throughput screening can systematically evaluate SAR .

Q. What contradictions exist in the reported thermodynamic data (e.g., reaction enthalpies) for derivatives of this compound, and how can these discrepancies be resolved methodologically?

Discrepancies in thermodynamic parameters (e.g., ΔrH° = -9.9 ± 2.9 kJ/mol for similar compounds) may arise from differences in experimental setups (e.g., solvent polarity, catalyst loading) . Resolution strategies:

Q. What environmental and toxicological considerations are critical when designing studies involving this compound, particularly regarding aquatic toxicity and biodegradation?

Key considerations include:

- Aquatic toxicity : Analogous phenolic compounds exhibit moderate toxicity to aquatic organisms (e.g., Daphnia magna EC₅₀ = 10–100 mg/L) .

- Biodegradation : Evaluate persistence using OECD 301F tests; cyclohexyl groups may slow microbial degradation .

- Analytical monitoring : LC-MS/MS to detect trace levels in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.